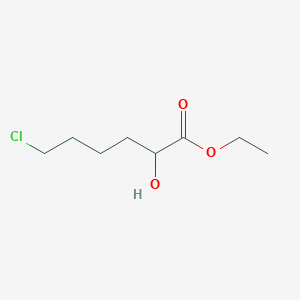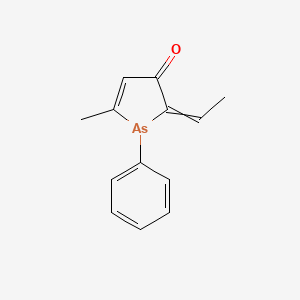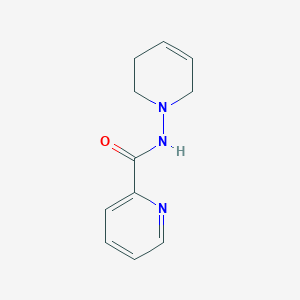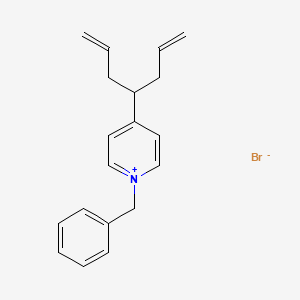
Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is a derivative of hexanoic acid, where the hydrogen atom at the 6th position is replaced by a chlorine atom, and the hydroxyl group is attached to the 2nd position. The ethyl ester group is attached to the carboxyl group of hexanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester typically involves the esterification of hexanoic acid derivatives. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, hexanoic acid, 6-chloro-2-hydroxy- can be reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and the concentration of reactants. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atom in the compound.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: 6-chloro-2-hydroxyhexanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysis . The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, altering the compound’s chemical properties.
Comparison with Similar Compounds
Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester can be compared with other similar esters:
Hexanoic acid, ethyl ester: Lacks the chlorine and hydroxyl groups, making it less reactive in substitution reactions.
Hexanoic acid, 2-ethyl-, ethyl ester: Contains an additional ethyl group at the 2nd position, altering its physical and chemical properties.
Ethyl 6-bromohexanoate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Properties
CAS No. |
62123-63-1 |
|---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
ethyl 6-chloro-2-hydroxyhexanoate |
InChI |
InChI=1S/C8H15ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h7,10H,2-6H2,1H3 |
InChI Key |
NPVVGUAIAQTTCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B14562077.png)


![1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14562099.png)

![3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14562104.png)






![3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide](/img/structure/B14562158.png)
